Trifluoromethanesulfonic acid
Overview
Description
It is one of the strongest known acids, with an acidity constant (pKa) of approximately -14, making it about one million times stronger than sulfuric acid . This colorless, hygroscopic, and slightly viscous liquid is highly soluble in polar solvents and is primarily used in research as a catalyst for esterification reactions .
Mechanism of Action
Target of Action
Trifluoromethanesulfonic acid primarily targets glycoproteins and various substrates involved in acylation reactions . It acts as a catalyst for esterification reactions and serves as a deglycosylation agent for glycoproteins .
Mode of Action
This compound interacts with its targets through protonation . The conjugate base of this compound, known as triflate, is nonnucleophilic . This property makes it useful in protonations, where it can act as an acidic titrant in nonaqueous acid-base titration . It is also used as a catalyst for acylation .
Biochemical Pathways
This compound affects the glycosylation of proteins , a post-translational modification process . It is used extensively to remove carbohydrate from glycoproteins, leaving the protein backbone intact .
Pharmacokinetics
This compound is a hygroscopic, colorless liquid at room temperature . It is soluble in polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and dimethyl sulfone . Its physical properties, such as its boiling point of 162 °C (lit.) , density of 1.696 g/mL at 25 °C (lit.) , and vapor pressure of 8 mm Hg (25 °C) , influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the removal of carbohydrate from glycoproteins . This deglycosylation process leaves the protein backbone intact, altering the proteins by removing their post-translational modifications . This results in a broad range of molecules that can have an identical underlying protein core .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its stability in the environment can lead to significant accumulation . Furthermore, its use as a catalyst has broadened under mild and neat or forced conditions . .
Biochemical Analysis
Biochemical Properties
Trifluoromethanesulfonic acid plays a significant role in biochemical reactions. It acts as a catalyst for esterification reactions . It is also used as a deglycosylation agent for the analysis of glycoproteins . The acid is useful in protonations due to the presence of the conjugate base triflate, which is non-nucleophilic .
Cellular Effects
Its role in the deglycosylation of glycoproteins suggests that it may influence cell function by altering the structure and function of these molecules .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. As a strong acid, it can protonate various biomolecules, influencing their reactivity . It is also used to remove carbohydrate from glycoproteins, leaving the protein backbone intact .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability and resistance to degradation
Metabolic Pathways
Its role in the deglycosylation of glycoproteins suggests that it may interact with enzymes involved in carbohydrate metabolism .
Preparation Methods
Trifluoromethanesulfonic acid can be synthesized through several methods:
Electrochemical Fluorination: This industrial method involves the electrochemical fluorination of methanesulfonic acid, resulting in trifluoromethanesulfonyl fluoride (CF₃SO₂F), which is then hydrolyzed to produce this compound.
Oxidation of Trifluoromethyl Sulfenyl Chloride: Another method involves the oxidation of trifluoromethyl sulfenyl chloride (CF₃SCl) to produce this compound.
Laboratory Synthesis: In the laboratory, this compound can be synthesized by the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide.
Chemical Reactions Analysis
Trifluoromethanesulfonic acid undergoes various chemical reactions, including:
Protonation Reactions: Due to its strong acidity, this compound is highly effective in protonation reactions.
Esterification: It acts as a catalyst in esterification reactions, converting alcohols into their corresponding esters.
Friedel-Crafts Acylation: This compound is used as a catalyst in Friedel-Crafts acylation reactions, promoting the acylation of aromatic compounds.
Deglycosylation: It serves as a deglycosylation agent for glycoproteins.
Scientific Research Applications
Trifluoromethanesulfonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Trifluoromethanesulfonic acid is unique due to its extreme acidity and thermal stability. Similar compounds include:
Methanesulfonic Acid (CH₃SO₃H): While also a strong acid, methanesulfonic acid is less acidic than this compound.
Sulfuric Acid (H₂SO₄): Another strong acid, sulfuric acid is widely used in industrial processes but is less acidic than this compound.
Perchloric Acid (HClO₄): Known for its strong oxidizing properties, perchloric acid is also a strong acid but is more hazardous to handle compared to this compound.
This compound stands out due to its combination of high acidity, thermal stability, and resistance to oxidation and reduction reactions .
Properties
IUPAC Name |
trifluoromethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMCEJHCFYSIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3SO3H, CHF3O3S | |
Record name | Trifluoromethanesulfonic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Trifluoromethanesulfonic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2794-60-7 (barium salt), 2923-28-6 (silver(+1) salt)), 33454-82-9 (lithium salt), 54010-75-2 (zinc salt) | |
Record name | Trifluoromethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044397 | |
Record name | Trifluoromethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044397 | |
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Molecular Weight |
150.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic liquid; [Merck Index] | |
Record name | Trifluoromethanesulfonic acid | |
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CAS No. |
1493-13-6 | |
Record name | Trifluoromethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1493-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trifluoromethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trifluoromethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoromethanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIFLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE2SY203E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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